4-(2-Cyclohexylethyl)aniline

Lipophilicity Physicochemical Properties Drug Design

4-(2-Cyclohexylethyl)aniline (CAS: 1508304-86-6) is an aromatic amine with the molecular formula C14H21N and a molecular weight of 203.32 g/mol. It features a para-substituted aniline ring linked to a cyclohexyl group via a two-carbon ethyl spacer.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
Cat. No. B12085144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Cyclohexylethyl)aniline
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCC2=CC=C(C=C2)N
InChIInChI=1S/C14H21N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h8-12H,1-7,15H2
InChIKeyYDYPWZDUMHMJRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Cyclohexylethyl)aniline: Key Characteristics and Procurement Considerations for C14H21N Building Blocks


4-(2-Cyclohexylethyl)aniline (CAS: 1508304-86-6) is an aromatic amine with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . It features a para-substituted aniline ring linked to a cyclohexyl group via a two-carbon ethyl spacer. The compound is primarily utilized as a versatile building block in organic synthesis for pharmaceuticals, agrochemicals, and materials science . Its amino group allows for various derivatizations, including nucleophilic substitution and coupling reactions . However, its specific quantitative biological or physicochemical differentiation from close structural analogs is not well-documented in the open scientific literature, with most available information coming from vendor datasheets and class-level inferences.

Why Generic Substitution of 4-(2-Cyclohexylethyl)aniline is Inadvisable Without Direct Comparative Data


Generic substitution within the class of alkyl-substituted anilines is not straightforward due to significant variations in lipophilicity, steric bulk, and electronic properties that impact reactivity, target binding, and physicochemical behavior. For instance, while 4-(2-cyclohexylethoxy)aniline (IM3829) has demonstrated activity as a radiosensitizer and Nrf2 inhibitor [1], 4-(2-cyclohexylethyl)aniline lacks the ether oxygen, resulting in a different electronic profile and metabolic stability. Similarly, 4-cyclohexylaniline (CAS 6373-50-8) is a known aromatase inhibitor (Ki = 0.14 μM) [2], but the two-carbon spacer in 4-(2-cyclohexylethyl)aniline alters the spatial relationship between the cyclohexyl and aniline moieties, potentially affecting enzyme binding. These structural differences necessitate direct comparative testing, which is currently lacking in the public domain. Therefore, researchers should not assume interchangeable performance without empirical validation.

Quantitative Evidence Guide for 4-(2-Cyclohexylethyl)aniline: Limited Comparative Data and Class-Level Inferences


Lipophilicity and Predicted Physicochemical Profile of 4-(2-Cyclohexylethyl)aniline vs. Ether and Phenyl Analogs

The lipophilicity (cLogP) of 4-(2-cyclohexylethyl)aniline is predicted to be approximately 5.88, based on computational estimates from the SlogP model [1]. This value is significantly higher than that of its ether analog, 4-(2-cyclohexylethoxy)aniline, which has a reported logP of 3.38 [2], and its phenyl analog, 4-(2-phenylethyl)aniline, with a cLogP of 2.55 [3]. The increased lipophilicity is expected to enhance membrane permeability but may also reduce aqueous solubility. This data is based on predicted values, and direct experimental confirmation is not currently available.

Lipophilicity Physicochemical Properties Drug Design

Synthetic Versatility: Nucleophilic Substitution Reactivity of 4-(2-Cyclohexylethyl)aniline Compared to Unsubstituted Aniline

4-(2-Cyclohexylethyl)aniline contains a primary aromatic amine that can undergo nucleophilic substitution reactions with electrophiles such as acyl chlorides and sulfonyl chlorides . This reactivity is similar to that of unsubstituted aniline; however, the presence of the bulky, electron-donating cyclohexylethyl group at the para position is expected to influence the reaction rate and regioselectivity. For example, in aniline, the amino group has a nucleophilicity parameter (N) of 13.4 in acetonitrile (Mayr's scale) [1], but no experimental kinetic data is available for the cyclohexylethyl derivative. The steric hindrance from the cyclohexylethyl substituent may reduce the rate of N-acylation compared to aniline, but this is a class-level inference.

Organic Synthesis Building Blocks Reactivity

Recommended Research and Industrial Applications for 4-(2-Cyclohexylethyl)aniline Based on Available Evidence


Organic Synthesis as a Lipophilic Building Block

Given its high predicted lipophilicity (cLogP ~5.88) [1], 4-(2-cyclohexylethyl)aniline is best suited as a building block for the synthesis of lipophilic molecules where enhanced membrane permeability or specific hydrophobic interactions are desired. This is in contrast to its more polar ether analog, which may be preferable for aqueous-based reactions or formulations.

Synthesis of Novel Aniline Derivatives via N-Functionalization

The primary amine group of 4-(2-cyclohexylethyl)aniline can be exploited in nucleophilic substitution reactions with acyl chlorides or sulfonyl chlorides to generate amides and sulfonamides . While no kinetic data exists for this specific compound, its reactivity is expected to be comparable to other para-substituted anilines, making it a valuable intermediate for library synthesis.

Material Science Applications in Polymer Chemistry

4-(2-Cyclohexylethyl)aniline may serve as a monomer or additive in polymer chemistry, where its rigid cyclohexyl group and flexible ethyl spacer could impart unique mechanical or thermal properties to the resulting materials . Direct comparative data with other aniline-based monomers is not available.

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